molecular formula C43H37F3N4O6 B1247559 Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)

Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)

Cat. No. B1247559
M. Wt: 762.8 g/mol
InChI Key: LFBROBFDCPLXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate), also known as Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate), is a useful research compound. Its molecular formula is C43H37F3N4O6 and its molecular weight is 762.8 g/mol. The purity is usually 95%.
The exact mass of the compound Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)

Molecular Formula

C43H37F3N4O6

Molecular Weight

762.8 g/mol

IUPAC Name

6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C41H36N4O4.C2HF3O2/c46-38-30-16-5-3-14-28(30)36-34(38)26-12-1-7-18-32(26)40(48)44(36)24-10-22-42-20-9-21-43-23-11-25-45-37-29-15-4-6-17-31(29)39(47)35(37)27-13-2-8-19-33(27)41(45)49;3-2(4,5)1(6)7/h1-8,12-19,42-43H,9-11,20-25H2;(H,6,7)

InChI Key

LFBROBFDCPLXOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCCNCCCNCCCN5C6=C(C7=CC=CC=C7C5=O)C(=O)C8=CC=CC=C86.C(=O)(C(F)(F)F)O

synonyms

is-1,3-((5,6-dihydro-5,11-diketo-11H-indeno(1,2-c)isoquinoline)-6-propylamino)propane
NSC 727357
NSC-727357
NSC727357

Origin of Product

United States

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